molecular formula C18H15NO6S2 B2426740 Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate CAS No. 932354-70-6

Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate

Cat. No. B2426740
CAS RN: 932354-70-6
M. Wt: 405.44
InChI Key: MZRMUIBILXIBGN-UHFFFAOYSA-N
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Description

“Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C18H15NO6S2. It has an average mass of 405.445 Da and a monoisotopic mass of 405.034088 Da .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C18H15NO6S2 .


Physical And Chemical Properties Analysis

“this compound” has an average mass of 405.445 Da and a monoisotopic mass of 405.034088 Da .

Scientific Research Applications

Synthetic Methodologies

Facile Route to Benzofurans and Benzothiophenes

Researchers have developed a general approach to synthesizing 3-((trifluoromethyl)thio)benzofurans and benzothiophenes, highlighting the functional group tolerance of these reactions. This process involves the reactions of trifluoromethanesulfanylamide with specific alkynylbenzenes or methyl(2-alkynylphenyl)sulfanes, demonstrating a key application of related chemical structures in creating valuable heterocyclic compounds (Sheng, Fan, & Wu, 2014).

Selective Formation of Unsaturated Esters

Another study describes the methoxycarbonylation of alkynes catalyzed by palladium complexes, leading to unsaturated esters or α,ω-diesters. This process shows high activity and regioselectivity, demonstrating the compound's role in facilitating complex organic reactions (Magro et al., 2010).

Potential Biological Activities

Antibacterial Activity

A series of compounds, including those related to the chemical structure of interest, have been synthesized and tested for their in vitro Gram-positive antibacterial activity. These findings suggest a potential avenue for developing new antibacterial agents (Kim et al., 1984).

Antimicrobial Activity

Research into 3-(substituted methyl)-2-phenyl-4H-1-benzothiopyran-4-ones has revealed significant antimicrobial activity against Trichophytons, suggesting the utility of such compounds in addressing fungal infections (Nakazumi, Ueyama, Sonoda, & Kitao, 1984).

properties

IUPAC Name

methyl 3-[(2-methoxycarbonylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO6S2/c1-24-17(20)11-7-3-5-9-13(11)19-27(22,23)16-12-8-4-6-10-14(12)26-15(16)18(21)25-2/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRMUIBILXIBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=C(SC3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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